molecular formula C14H17F2N7O B6964750 (3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone

(3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone

Cat. No.: B6964750
M. Wt: 337.33 g/mol
InChI Key: FNEUYQVWNDFVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone is a complex organic molecule featuring multiple functional groups, which contribute to its reactivity and utility in various scientific fields. Its structure consists of an aminopyrazine core attached to a piperazine ring through a methanone linkage, with additional substitution on the imidazole ring by a difluoromethyl group.

Properties

IUPAC Name

(3-aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N7O/c15-14(16)23-4-3-18-10(23)9-21-5-7-22(8-6-21)13(24)11-12(17)20-2-1-19-11/h1-4,14H,5-9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUYQVWNDFVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=CN2C(F)F)C(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route to (3-Aminopyrazin-2-yl)-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methanone involves the following steps:

  • Formation of Aminopyrazine Intermediate: This typically involves the reaction of pyrazine with ammonia or amine under elevated temperatures and pressures to introduce the amino group.

  • Imidazole Formation and Functionalization: The imidazole ring is synthesized through a multi-step process that includes condensation reactions between a dicarbonyl compound and an amine, followed by difluoromethylation using reagents like diethylaminosulfur trifluoride (DAST).

  • Coupling Reactions: The final step involves coupling the aminopyrazine and the functionalized imidazole through a piperazine bridge, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Large-scale production mirrors the lab-scale synthesis but requires optimization for yield, purity, and cost-efficiency. Catalysts and solvents are selected for their reusability and minimal environmental impact. Reactors with precise temperature and pressure controls ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation at the aminopyrazine site, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: The methanone group can be reduced to methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitutions can occur at the piperazine and imidazole rings. For example, nucleophilic substitution reactions using reagents like sodium hydride in DMF can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Sodium hydride in DMF, EDCI.

Major Products:

  • Oxidation yields quinone derivatives.

  • Reduction produces alcohols.

  • Substitution yields various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis due to its versatile functional groups, which facilitate the construction of complex molecules.

Biology and Medicine: It shows potential as a pharmacophore in drug discovery, particularly in designing inhibitors for enzymes or receptors in various diseases.

Industry: In industrial applications, it serves as an intermediate for the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions alter the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Conclusion

This compound is a multifaceted compound with significant implications in scientific research and industrial applications. Its synthetic versatility, diverse reactivity, and potential biological activities make it a valuable entity in the realm of chemistry and pharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.